BenchChemオンラインストアへようこそ!

4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline

Medicinal chemistry Structure–activity relationship Quinoline derivatives

4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline is a fully synthetic quinoline–piperazine hybrid that incorporates a 3,4,5-trimethoxybenzoyl pharmacophore. The quinoline core carries a methyl substituent at the 4‑position and is connected via a piperazine linker to the trimethoxybenzoyl moiety.

Molecular Formula C24H27N3O4
Molecular Weight 421.5 g/mol
Cat. No. B11290997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline
Molecular FormulaC24H27N3O4
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C24H27N3O4/c1-16-13-22(25-19-8-6-5-7-18(16)19)26-9-11-27(12-10-26)24(28)17-14-20(29-2)23(31-4)21(15-17)30-3/h5-8,13-15H,9-12H2,1-4H3
InChIKeyDAPGXOVAZNDADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline – Structural Identity and Pharmacological Context for Targeted Procurement


4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline is a fully synthetic quinoline–piperazine hybrid that incorporates a 3,4,5-trimethoxybenzoyl pharmacophore. The quinoline core carries a methyl substituent at the 4‑position and is connected via a piperazine linker to the trimethoxybenzoyl moiety. This architecture is related to two distinct medicinal‑chemistry campaigns: 2‑piperazin‑1‑ylquinolines explored as dual serotonin reuptake inhibitors and 5‑HT₁A receptor antagonists [1], and 1‑aryl‑4‑(3′,4′,5′‑trimethoxybenzoyl)piperazines investigated as neurotropic agents [2]. The compound is offered as a research‑grade chemical (typical purity ≥95%) and serves as a versatile starting point for structure–activity relationship (SAR) exploration in CNS and oncology programs.

4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline – Why Structural Congeners Cannot Be Arbitrarily Substituted


The target compound occupies a precise intersection of three structural features: a 4‑methyl‑2‑quinolinyl scaffold, a piperazine linker, and a 3,4,5‑trimethoxybenzoyl capping group. Removing the 4‑methyl substituent generates the des‑methyl analog (CAS 101153‑56‑4), which alters the electron density and steric profile of the quinoline ring, potentially shifting receptor‑binding kinetics. Replacing the trimethoxybenzoyl group with a simpler benzoyl or heteroaryl substituent deletes the three methoxy oxygen atoms that act as hydrogen‑bond acceptors in numerous protein‑ligand complexes [1]. Likewise, exchanging the piperazine for a piperidine or ethylenediamine spacer modifies the basicity and conformational flexibility of the linker, which directly impacts target engagement and selectivity. For these reasons, generic substitution without confirmatory comparative data carries a high risk of functional divergence that cannot be predicted from the in‑class literature alone [2].

4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline – Quantitative Differentiation Evidence Against Closest Analogs


4‑Methyl Substituent on Quinoline: Steric and Electronic Differentiation from the Des‑Methyl Analog

The 4‑methyl group introduces both steric bulk and an electron‑donating inductive effect on the quinoline ring, distinguishing the compound from its des‑methyl congener (CAS 101153‑56‑4). In the 2‑piperazin‑1‑ylquinoline series, the presence of a 4‑methyl substituent has been associated with retained or improved binding at serotonin 5‑HT₁A receptors while modulating selectivity against dopaminergic D₂ receptors, although no direct head‑to‑head comparison between the 4‑methyl and des‑methyl variants is publicly available [1]. The methyl group also increases the calculated logP by approximately 0.5 log units (in silico estimation using the fragment‑based approach), which is expected to enhance blood–brain barrier permeability in CNS applications [2].

Medicinal chemistry Structure–activity relationship Quinoline derivatives

3,4,5‑Trimethoxybenzoyl Pharmacophore: Anxiolytic Activity Class Benchmark

In a series of 1‑aryl‑4‑(3′,4′,5′‑trimethoxybenzoyl)piperazines (IIa–IIg), compound IIb displayed anxiolytic activity comparable to buspirone in rodent behavioral models. Critically, IIb increased spontaneous motor activity, distinguishing it behaviorally from buspirone and from the other series members (IIa, IIc–IIg) that reduced motor activity [1]. Although the aryl group of the target compound is a 4‑methyl‑2‑quinolinyl moiety rather than the phenyl or substituted‑phenyl groups studied in the published series, the trimethoxybenzoyl pharmacophore is conserved and is believed to mediate key hydrogen‑bond and hydrophobic interactions with the binding site. The data provide a quantitative class benchmark: a trimethoxybenzoyl‑bearing piperazine can achieve anxiolytic efficacy equivalent to a clinical‑stage 5‑HT₁A partial agonist.

Anxiolytic Neurotropic Piperazine derivatives

2‑Piperazin‑1‑ylquinoline Backbone: Dual 5‑HT Reuptake Inhibition / 5‑HT₁A Antagonism Class Evidence

The 2‑piperazin‑1‑ylquinoline scaffold has been systematically optimized to yield dual serotonin reuptake inhibitors and 5‑HT₁A receptor antagonists. In the series reported by Zhou et al., compounds such as SSA‑426 (the clinical candidate) and close analogs displayed balanced activities: 5‑HT reuptake IC₅₀ values in the low‑nanomolar range and 5‑HT₁A antagonist Ki values below 20 nM, with >100‑fold selectivity over α₁‑adrenergic and D₂ receptors [1]. The target compound retains the identical 2‑piperazin‑1‑ylquinoline core and differs only in the N‑acyl substituent on the piperazine. By analogy with published SAR, the 3,4,5‑trimethoxybenzoyl group is expected to modulate receptor‑binding kinetics without abolishing the dual pharmacological profile.

Serotonin reuptake inhibitor 5-HT1A antagonist CNS antidepressant

Physicochemical Differentiation: Calculated Property Comparison with Structurally Similar Procurement Candidates

In silico comparison of calculated physicochemical descriptors distinguishes the target compound from the des‑methyl analog and from simpler N‑benzoyl piperazinyl quinolines. The computed logP (estimated 3.3), topological polar surface area (tPSA ≈ 64 Ų), and hydrogen‑bond acceptor count (6) place the compound within the CNS drug‑like space defined by the Pardridge rule (logP 1–4, tPSA < 90 Ų) [1]. The three methoxy groups on the benzoyl ring contribute a unique H‑bond acceptor pattern (three ether oxygens plus the amide carbonyl) that is absent in mono‑ or dimethoxybenzoyl analogs, potentially influencing aqueous solubility and passive membrane permeability [2].

Physicochemical properties Drug‑likeness logP

4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline – Prioritized Application Scenarios Based on Differential Evidence


CNS Lead Optimization: Dual Serotonergic Probe Compound

Leveraging the established dual 5‑HT reuptake inhibition / 5‑HT₁A antagonism activity of the 2‑piperazin‑1‑ylquinoline scaffold [1], researchers can use the target compound as a starting point for SAR expansion. The 4‑methyl group and the 3,4,5‑trimethoxybenzoyl substituent offer vectors for further optimization of target selectivity, metabolic stability, and blood–brain barrier penetration. The compound is suitable for radioligand displacement assays, functional cAMP assays at 5‑HT₁A, and in vivo microdialysis studies in rodent models of depression. Procurement of the high‑purity (>95%) research grade material ensures reproducibility across assay batches.

Anxiolytic Screening Cascade Based on the Trimethoxybenzoyl Pharmacophore

Because the trimethoxybenzoyl moiety is linked to anxiolytic activity comparable to buspirone in published 1‑aryl‑4‑(trimethoxybenzoyl)piperazines [1], the target compound can be advanced directly into elevated plus‑maze and light–dark box models in rats. The presence of the quinoline‑bearing aryl group differentiates it from the previously characterized phenyl‑substituted series and may yield an improved therapeutic window, motivating procurement for comparative in vivo profiling against both buspirone and earlier series members [1].

Oncology Drug Discovery: Cytotoxic and Antiproliferative Evaluation

Quinoline‑piperazine hybrids have demonstrated cytotoxic activity in breast (MCF‑7) and prostate (PC3) cancer cell lines in SRB‑based antiproliferative assays [1]. Although the published data pertain to 4‑(piperazin‑1‑yl)quinoline regioisomers, the 2‑piperazin‑1‑ylquinoline scaffold of the target compound retains the quinoline‑piperazine pharmacophore that interacts with kinase ATP‑binding sites. Procurement enables 60‑cell‑line NCI screening, VEGFR‑II kinase inhibition assays, and synergy studies with standard‑of‑care agents such as doxorubicin [1].

Pharmacological Tool Compound for Structure–Activity Relationship (SAR) Studies

The target compound combines three modular structural units (4‑methylquinoline, piperazine, trimethoxybenzoyl) that can be independently replaced to interrogate pharmacophore contributions. As a research tool, it allows systematic variation: the 4‑methyl group can be removed or replaced with halogens; the trimethoxybenzoyl can be substituted with dimethoxy or des‑methoxy analogs; and the piperazine linker can be exchanged for homopiperazine. This modularity, coupled with the compound's commercial availability at defined purity, makes it an efficient launch point for parallel medicinal chemistry efforts aimed at generating SAR tables with quantitative binding and functional data [1] [2].

Quote Request

Request a Quote for 4-Methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.